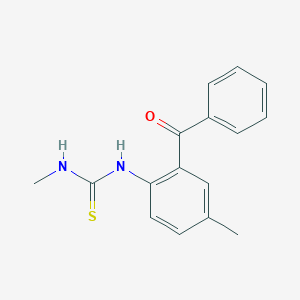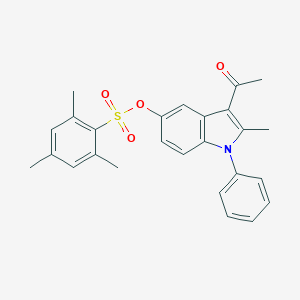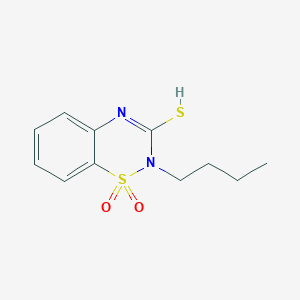
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol, commonly known as Bithionol, is a synthetic organic compound with antiparasitic and antifungal properties. It was first synthesized in the 1930s and has been used as an anthelmintic and antifungal agent in both human and veterinary medicine. Bithionol has also been studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Mecanismo De Acción
Bithionol's mechanism of action is not fully understood, but it is believed to work by disrupting the metabolism of parasites and fungi. It has been shown to inhibit the activity of enzymes involved in energy production and to interfere with the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Bithionol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in cells, which can lead to cell death. Bithionol has also been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can affect cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bithionol in lab experiments is that it has a broad spectrum of activity against parasites and fungi. It has also been shown to be effective at low concentrations, which can reduce the risk of toxicity. However, Bithionol can be difficult to work with due to its low solubility in water and its tendency to form complexes with other compounds.
Direcciones Futuras
There are several potential future directions for research on Bithionol. One area of interest is its potential as an anticancer agent. Bithionol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new formulations of Bithionol that can improve its solubility and bioavailability. Finally, Bithionol's mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular metabolism and signaling pathways.
Métodos De Síntesis
Bithionol can be synthesized through the reaction of 2-mercaptobenzothiazole with butyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield Bithionol.
Aplicaciones Científicas De Investigación
Bithionol has been extensively studied for its antiparasitic and antifungal properties. It has been used to treat infections caused by parasites such as Schistosoma mansoni and Fasciola hepatica. Bithionol has also been shown to be effective against a variety of fungal infections, including those caused by Candida albicans and Aspergillus fumigatus.
Propiedades
Fórmula molecular |
C11H14N2O2S2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-8-13-11(16)12-9-6-4-5-7-10(9)17(13,14)15/h4-7H,2-3,8H2,1H3,(H,12,16) |
Clave InChI |
MRMOLBZHFPXAOR-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
SMILES |
CCCCN1C(=S)NC2=CC=CC=C2S1(=O)=O |
SMILES canónico |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



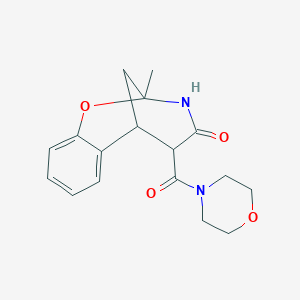
![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
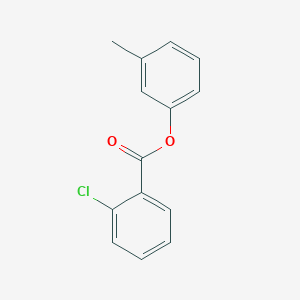
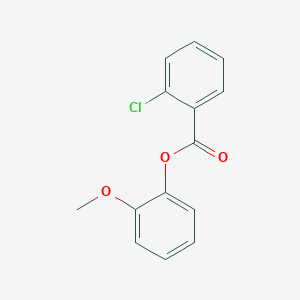
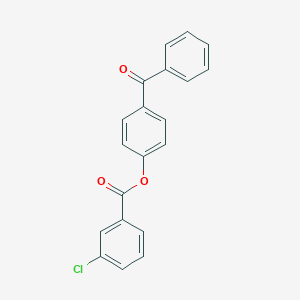
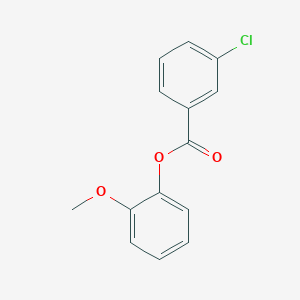
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
